molecular formula C14H11ClN2O2S2 B2735589 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzonitrile CAS No. 2097917-35-4

4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzonitrile

Cat. No. B2735589
CAS RN: 2097917-35-4
M. Wt: 338.82
InChI Key: YEDHQOUHAPWDIC-UHFFFAOYSA-N
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Description

4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzonitrile is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonylbenzonitriles which are known to possess diverse biological activities.

Mechanism Of Action

The mechanism of action of 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzonitrile involves the inhibition of the target enzymes through binding to their active sites. The compound interacts with the enzymes through hydrogen bonding and hydrophobic interactions. This leads to the disruption of the enzymatic activity and subsequent inhibition of the cellular processes that they are involved in.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzonitrile depend on the specific enzyme that is being targeted. Inhibition of PKC has been shown to lead to the suppression of cell proliferation and induction of apoptosis. Inhibition of PDE has been linked to the relaxation of smooth muscle cells and subsequent vasodilation. Inhibition of PI3K has been linked to the suppression of the Akt/mTOR pathway which is involved in cell survival and proliferation.

Advantages And Limitations For Lab Experiments

The advantages of using 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzonitrile in lab experiments include its high potency and selectivity towards the target enzymes. It also has good solubility in organic solvents which makes it easy to handle in experiments. However, the compound has limited water solubility which can make it difficult to use in aqueous-based assays. The yield of the synthesis method is also relatively low which can limit the amount of compound that can be produced for experiments.

Future Directions

For research on 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzonitrile include the investigation of its potential applications in the treatment of various diseases. Studies can be carried out to determine the efficacy of the compound in animal models of cancer, inflammatory disorders, and cardiovascular diseases. The compound can also be modified to improve its water solubility and increase the yield of the synthesis method. The development of analogs of the compound can also be explored to improve its potency and selectivity towards the target enzymes.
Conclusion
4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzonitrile is a chemical compound that has potential applications in the field of medicinal chemistry. It exhibits inhibitory activity against several enzymes such as PKC, PDE, and PI3K which are involved in various cellular processes. The compound can be synthesized through a reaction between 2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbaldehyde and benzonitrile sulfonyl chloride in the presence of a base. The compound has advantages and limitations for lab experiments and future directions for research include investigating its potential applications in the treatment of various diseases and improving its potency and selectivity towards the target enzymes.

Synthesis Methods

The synthesis of 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzonitrile involves the reaction of 2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbaldehyde with benzonitrile sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an imine intermediate which is then converted to the desired product by the addition of the sulfonyl chloride. The yield of the product is typically around 50-60% and the purity can be improved by recrystallization.

Scientific Research Applications

4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzonitrile has been investigated for its potential applications in the field of medicinal chemistry. It has been shown to exhibit inhibitory activity against several enzymes such as protein kinase C (PKC), phosphodiesterase (PDE), and phosphoinositide 3-kinase (PI3K). These enzymes are involved in various cellular processes such as cell proliferation, differentiation, and survival. Inhibition of these enzymes has been linked to the treatment of several diseases such as cancer, inflammatory disorders, and cardiovascular diseases.

properties

IUPAC Name

4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S2/c15-14-7-11-9-17(6-5-13(11)20-14)21(18,19)12-3-1-10(8-16)2-4-12/h1-4,7H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDHQOUHAPWDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzonitrile

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